1,4-Bis(3-phenoxypropyl)piperazine
Description
1,4-Bis(3-phenoxypropyl)piperazine is a piperazine derivative characterized by two phenoxypropyl substituents attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied for their versatility in medicinal chemistry and materials science due to their ability to act as linkers, ligands, or bioactive cores. The phenoxypropyl groups in this compound likely influence solubility, steric effects, and electronic properties, making it relevant for drug design and coordination chemistry .
Properties
CAS No. |
6265-68-5 |
|---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,4-bis(3-phenoxypropyl)piperazine |
InChI |
InChI=1S/C22H30N2O2/c1-3-9-21(10-4-1)25-19-7-13-23-15-17-24(18-16-23)14-8-20-26-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2 |
InChI Key |
DNWSNLLGGOBYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(3-phenoxypropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-phenoxypropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the carbon atoms of the halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1,4-Bis(3-phenoxypropyl)piperazine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenoxypropyl groups can undergo substitution reactions, where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1,4-Bis(3-phenoxypropyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, 1,4-Bis(3-phenoxypropyl)piperazine is used as a ligand in receptor binding studies. It can help elucidate the interactions between receptors and their ligands, providing insights into cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate receptor activity makes it a promising candidate for further investigation.
Industry: In industrial applications, 1,4-Bis(3-phenoxypropyl)piperazine is used as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-phenoxypropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, in neurological research, the compound may act as an agonist or antagonist at certain receptors, affecting neurotransmitter release and synaptic transmission. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Features
Physicochemical Properties
Comparative Advantages and Limitations
- 1,4-Bis(3-phenoxypropyl)piperazine: Likely benefits from phenoxy groups’ lipophilicity for blood-brain barrier penetration but may face metabolic instability due to ether linkages.
- BAPP : High functionalizability (amines) but prone to oxidation; requires protective strategies in drug formulations .
- Asymmetric Derivatives: highlights that asymmetric disubstitution (e.g., benzhydryloxy groups) can yield novel pharmacological profiles compared to symmetric analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
